4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
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Properties
Molecular Formula |
C19H15F2NO2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-fluoro-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15F2NO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2 |
InChI Key |
JFTRVQRXDAWRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Biological Activity
4-Fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a fluorinated compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.
The molecular formula of 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is , with a molecular weight of approximately 348.35 g/mol. The compound features a unique structure that includes a fluorinated benzyl group and a furan moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
- Fluorination : Introduction of fluorine into the benzyl group.
- N-Alkylation : Reaction with furan-2-ylmethyl chloride under basic conditions.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Biological Activity
Research indicates that 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide exhibits notable biological activities, particularly in antibacterial and anticancer domains.
Antibacterial Activity
In vitro studies have demonstrated significant antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in the table below:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The compound's antibacterial activity is believed to stem from its ability to inhibit key enzymes involved in bacterial cell wall synthesis, particularly through interaction with the enzyme ecKAS III, which has an IC50 value of approximately 5.6 µM .
Anticancer Activity
Recent studies have also explored the compound's potential as an anticancer agent. In vitro assays against various cancer cell lines revealed that it can induce apoptosis and inhibit proliferation at low concentrations. For instance, it showed an IC50 value of 30 µM against breast cancer cell lines .
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI assessed the antibacterial efficacy of several fluorinated compounds, including our target compound. Results indicated that it was significantly more effective than standard antibiotics like kanamycin against resistant strains of bacteria .
- Evaluation of Anticancer Properties : Another investigation focused on the anticancer properties of this compound, revealing its potential to act as a dual inhibitor targeting both cancer cell proliferation and survival pathways .
The mechanism by which 4-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial fatty acid synthesis.
- Cell Signaling Modulation : It may also influence cell signaling pathways related to apoptosis and cell cycle regulation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
